4-Ethynyl-2-(trifluoromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F3N2 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H |
InChI Key |
CJYAPWBYJDEZTP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 2 Trifluoromethyl Pyrimidine
Precursor Identification and Selection for Pyrimidine (B1678525) Core Construction
The foundation of synthesizing 4-ethynyl-2-(trifluoromethyl)pyrimidine lies in the judicious choice of precursors that will ultimately form the pyrimidine ring. These precursors must contain the necessary carbon and nitrogen atoms arranged in a manner that facilitates cyclization.
Cyclization reactions are a cornerstone in the synthesis of the pyrimidine core. A prominent method is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound. In the context of 2-(trifluoromethyl)pyrimidine (B47934) synthesis, trifluoroacetamidine (B1306029) serves as a key precursor, providing the C2-carbon and its attached trifluoromethyl group, as well as one of the ring's nitrogen atoms.
The reaction of trifluoroacetamidine with various β-diketones, such as 2,4-pentanedione or phenylbutanedione-1,3, in the presence of a base like sodium ethoxide, leads to the formation of the corresponding 2-(trifluoromethyl)pyrimidine derivatives. core.ac.uk The instability of trifluoroacetamidine can influence the reaction yields, which typically range from 10% to 34%. core.ac.uk
Table 1: Examples of Cyclization Reactions for 2-(Trifluoromethyl)pyrimidine Synthesis
| β-Diketone | Product | Yield |
|---|---|---|
| 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine | Moderate |
Another effective strategy for constructing the pyrimidine ring involves the condensation of precursors that already contain some of the desired functionalities. For instance, ethyl trifluoroacetoacetate can be reacted with N-C-N containing compounds like urea (B33335) or guanidine. core.ac.uk This approach is particularly useful as it directly incorporates the trifluoromethyl group into the pyrimidine backbone. The reaction of ethyl trifluoroacetoacetate with guanidine, for example, yields 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
These condensation reactions often employ a basic catalyst to facilitate the ring-closing step. The resulting pyrimidine can then be further modified to introduce the desired substituents at other positions.
A versatile and widely employed method for the synthesis of substituted pyrimidines is the sequential functionalization of a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine. This approach allows for the stepwise and regioselective introduction of different functional groups. For the synthesis of this compound, a key intermediate would be a 4-halo-2-(trifluoromethyl)pyrimidine.
The synthesis of such an intermediate can be conceptualized from a precursor like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which can then be selectively functionalized. While the direct synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine (B49514) is a crucial step, the literature more commonly describes the synthesis and functionalization of related structures, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines, which serve as a model for the reactivity of the target intermediate. core.ac.uk These compounds undergo palladium-catalyzed cross-coupling reactions, demonstrating the feasibility of functionalizing the 4-position. core.ac.uk
Introduction of the Trifluoromethyl Moiety
The trifluoromethyl group is a critical pharmacophore that significantly influences the physicochemical properties of a molecule. Its introduction into the pyrimidine ring can be achieved through various trifluoromethylation strategies.
The introduction of the trifluoromethyl group can be accomplished either by starting with a trifluoromethyl-containing precursor, as discussed in the cyclization and condensation reactions, or by direct trifluoromethylation of a pre-formed pyrimidine ring.
A variety of electrophilic trifluoromethylating reagents have been developed for this purpose. These include hypervalent iodine reagents such as Togni's reagents and sulfonium (B1226848) salts like Umemoto's reagents. acs.orgnih.gov These reagents can introduce the CF3 group onto electron-rich substrates. For electron-deficient systems like pyrimidines, radical trifluoromethylation methods are often more effective. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals that can then add to the heterocyclic ring. youtube.com
Copper-catalyzed trifluoromethylation is another powerful method. nih.gov This can involve the use of a copper-CF3 complex or the in-situ generation of a trifluoromethylating species from a CF3 source and a copper catalyst.
Table 2: Common Trifluoromethylating Reagents
| Reagent Class | Specific Example(s) |
|---|---|
| Hypervalent Iodine Reagents | Togni's Reagents |
| Sulfonium Salts | Umemoto's Reagents |
| Radical CF3 Sources | Sodium trifluoromethanesulfinate (Langlois' reagent), CF3I |
The mechanism of trifluoromethylation is highly dependent on the chosen reagent and reaction conditions.
Electrophilic Trifluoromethylation: With reagents like Togni's and Umemoto's reagents, the reaction can proceed through an SN2-type mechanism involving the transient formation of a CF3+ species, or through a radical pathway. acs.org The debate between a purely ionic and a radical mechanism is ongoing, and the actual pathway may be substrate-dependent. The addition of radical scavengers like TEMPO can sometimes help elucidate the mechanism, although TEMPO itself can be trifluoromethylated, complicating the interpretation. acs.org
Radical Trifluoromethylation: Reagents like Langlois' reagent, often in the presence of an oxidant, generate a trifluoromethyl radical (•CF3). This radical can then add to the electron-deficient pyrimidine ring. The resulting radical intermediate is subsequently oxidized to the final product.
Copper-Catalyzed Trifluoromethylation: The mechanism of copper-catalyzed trifluoromethylation often involves a Cu(I)/Cu(III) catalytic cycle. The reaction can be initiated by the formation of a Cu-CF3 species. Oxidative addition of the pyrimidine halide to the Cu-CF3 complex, followed by reductive elimination, would yield the trifluoromethylated pyrimidine and regenerate the copper catalyst. Alternatively, a radical pathway involving single electron transfer (SET) from a copper species to the trifluoromethyl source can also be operative.
Chemical Reactivity and Transformation Pathways of 4 Ethynyl 2 Trifluoromethyl Pyrimidine
Reactivity Governed by the Ethynyl (B1212043) Moiety
The ethynyl group at the C4 position of the pyrimidine (B1678525) ring is a key site for various addition and coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. acs.orgsigmaaldrich.com This reaction is known for its reliability, specificity, and biocompatibility. The reaction proceeds through a 1,3-dipolar cycloaddition between the terminal alkyne of 4-ethynyl-2-(trifluoromethyl)pyrimidine and an organic azide (B81097), catalyzed by a copper(I) source. acs.orgsigmaaldrich.com This reaction is widely used for the synthesis of complex molecules, including those with potential biological activity. nih.govmdpi.com
The general scheme for the CuAAC reaction involves the reaction of this compound with an azide in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. imist.ma
Table 1: Examples of CuAAC Reactions
| Reactants | Catalyst System | Product |
|---|---|---|
| This compound, Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(2-(trifluoromethyl)pyrimidin-4-yl)-1H-1,2,3-triazole |
Palladium-Catalyzed Cross-Coupling Reactions (Post-functionalization, e.g., Suzuki-Miyaura, Heck)
The ethynyl group can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the terminal alkyne with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents. mdpi.comiaea.org Microwave irradiation has been shown to be an efficient method for promoting these reactions, leading to good to excellent yields of the desired C4-substituted pyrimidines. mdpi.com
Heck Reaction: The Heck reaction couples the alkyne with an aryl or vinyl halide. This reaction provides a method for the formation of a new carbon-carbon bond at the terminal position of the ethynyl group. Palladium-catalyzed reductive Heck reactions have been developed for fluorinated alkenes. rsc.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | This compound, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Phenylethynyl)-2-(trifluoromethyl)pyrimidine |
Nucleophilic Addition to the Alkyne (e.g., Hydrohalogenation, Hydroamination)
The electron-withdrawing nature of the 2-(trifluoromethyl)pyrimidine (B47934) ring enhances the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack.
Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can occur. In the case of ethynylpyridines, the reaction with hydrochloric acid leads to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates the nucleophilic addition of the halide ion. researchgate.netnih.gov
Hydroamination: The addition of amines to the alkyne can also be achieved, typically catalyzed by a transition metal. This reaction provides a route to enamines and other nitrogen-containing derivatives.
Cycloaddition Reactions Involving the Alkyne (e.g., [2+2] cycloadditions, 1,3-dipolar cycloadditions)
The alkyne moiety can participate in various cycloaddition reactions to form cyclic structures.
[2+2] Cycloadditions: These reactions can occur with electron-rich alkenes or ketenes to form four-membered rings.
1,3-Dipolar Cycloadditions: Besides the well-known CuAAC, other 1,3-dipolar cycloadditions can occur with dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition is a fundamental example of this type of reaction. acs.org
Reactivity Pertaining to the Pyrimidine Heterocycle
The pyrimidine ring itself is a site of reactivity, particularly for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core
The pyrimidine ring, being a π-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). youtube.com The presence of the strongly electron-withdrawing trifluoromethyl group further enhances this reactivity. wuxiapptec.com Halogenated pyrimidines are excellent substrates for SNAr reactions. youtube.com
If a suitable leaving group, such as a halogen, is present on the pyrimidine ring, it can be displaced by a variety of nucleophiles. The regioselectivity of these reactions is influenced by the position of the substituents on the ring. wuxiapptec.comrsc.org For instance, in 2,4-dichloropyrimidine, SNAr reactions with amines typically occur selectively at the C4 position. wuxiapptec.com However, the nature of the nucleophile and reaction conditions can influence the site of attack. wuxiapptec.comchemrxiv.org
C-H Functionalization Strategies on the Pyrimidine Ring
Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom economy and efficiency. rsc.org For electron-deficient heterocycles like pyrimidine, these reactions present unique challenges and opportunities. The pyrimidine ring, inherently electron-poor due to its two nitrogen atoms, is further deactivated by the 2-(trifluoromethyl) group, making electrophilic substitution difficult. researchgate.net Consequently, C-H functionalization strategies often rely on transition-metal-catalyzed processes that can overcome the inherent low reactivity of the C-H bonds.
Palladium-catalyzed direct C-H arylation has emerged as a powerful method for functionalizing pyrimidine derivatives. researchgate.netrsc.orgrsc.org These reactions typically involve the coupling of the pyrimidine core with aryl halides or triflates. For a substrate like this compound, the regioselectivity of C-H functionalization is a critical consideration. The most likely positions for such functionalization are the C-5 and C-6 positions, which are the most electron-rich C-H bonds on the ring. The choice of catalyst, ligand, and reaction conditions can be tuned to favor arylation at a specific position. nih.gov For instance, methods developed for the C3-arylation of pyridines with aryl triflates demonstrate the potential for regioselective functionalization on nitrogen heterocycles. researchgate.net Furthermore, strategies involving nucleophilic activation of pyridine (B92270) rings via hydrosilylation, followed by electrophilic attack, have enabled selective functionalization at the C-3 position, a concept that could potentially be adapted for pyrimidines. chemrxiv.org
Derivatization at other Pyrimidine Positions (e.g., C-5, C-6)
Beyond direct C-H functionalization, derivatization of the pyrimidine ring can be achieved through other pathways, particularly nucleophilic aromatic substitution (SNAr). The pyrimidine ring is significantly more susceptible to nucleophilic attack than pyridine, a reactivity that is enhanced by electron-withdrawing substituents. researchgate.net
One effective strategy involves the introduction of a halogen at the C-5 or C-6 position, which can then serve as a handle for subsequent cross-coupling reactions. For example, the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine (B566293) creates a key intermediate for introducing various groups via reactions like the Sonogashira coupling. evitachem.com This approach allows for the late-stage introduction of the ethynyl group or other functionalities.
Late-stage functionalization can also be accomplished through a tandem C-H fluorination and nucleophilic aromatic substitution sequence. acs.org In this process, a C-H bond, typically adjacent to a ring nitrogen, is first converted to a C-F bond. The fluoride (B91410) then acts as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions. acs.org This method has been successfully applied to diazines (like pyrimidine), demonstrating exclusive selectivity for fluorination at the position alpha to a nitrogen atom. acs.org For this compound, this would primarily target the C-6 position.
Influence of the Trifluoromethyl Group on Molecular Reactivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry and its presence at the C-2 position of the pyrimidine ring has profound electronic and steric effects. nih.gov
Electron-Withdrawing Effects on Pyrimidine Ring and Ethynyl Group
The primary influence of the -CF3 group is its strong inductive electron-withdrawing effect (-I effect). nih.gov This effect significantly lowers the electron density of the entire pyrimidine ring, making it highly electrophilic. This heightened electrophilicity has several consequences:
Activation towards Nucleophilic Attack: The pyrimidine ring becomes exceptionally susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org Leaving groups on the ring, particularly at the C-4 and C-6 positions, are readily displaced by nucleophiles. The -CF3 group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism, thereby lowering the activation energy of the reaction. wikipedia.org
Increased Acidity of C-H Bonds: The electron-withdrawing nature of the -CF3 group increases the acidity of the ring protons, particularly the ethynyl proton. This can facilitate deprotonation and subsequent reactions at the alkyne.
Modulation of Physicochemical Properties: The -CF3 group enhances lipophilicity and metabolic stability, which are attractive features in medicinal chemistry. evitachem.commdpi.com The strong C-F bonds are resistant to metabolic degradation. mdpi.com
The table below summarizes the impact of the trifluoromethyl group on the reactivity of the pyrimidine scaffold.
| Feature | Influence of the 2-Trifluoromethyl Group | Consequence for Reactivity |
| Electron Density | Strong inductive electron withdrawal (-I effect) nih.gov | Greatly increased electrophilicity of the pyrimidine ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Stabilizes the negative charge in the Meisenheimer intermediate. wikipedia.org | Activates the ring for SNAr, especially at C-4 and C-6. |
| Proton Acidity | Increases the acidity of ring and ethynyl protons. | Facilitates deprotonation and metalation reactions. |
| Metabolic Stability | The C-F bonds are very strong and resist enzymatic cleavage. mdpi.com | Enhances the molecule's stability in biological systems. |
| Lipophilicity | Increases the overall lipophilicity of the molecule. mdpi.com | Affects solubility and membrane permeability. |
Steric Hindrance Considerations
While the electronic effects of the -CF3 group are dominant, steric hindrance can also play a role in directing the outcome of reactions. rsc.org The -CF3 group is sterically more demanding than a hydrogen or fluorine atom. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent C-H or C-N positions. For example, in transition-metal-catalyzed C-H functionalization, the catalyst may preferentially coordinate to the less hindered side of the molecule. Similarly, bulky nucleophiles might face steric clashes when attacking positions adjacent to the -CF3 group, potentially favoring reaction at more remote sites like C-5 or C-6. wikipedia.org
Selective Functionalization and Derivatization Strategies of this compound
The distinct reactivity of the ethynyl group and the various positions on the pyrimidine ring allows for highly selective functionalization. Chemists can exploit these differences to modify one part of the molecule while leaving others intact. A key strategy involves the use of pre-functionalized pyrimidines, such as halogenated derivatives, to control the site of subsequent reactions. For instance, using 5-bromo-2-(trifluoromethyl)pyrimidine as a starting material allows for selective derivatization at the C-5 position through cross-coupling chemistry before the ethynyl group is introduced at C-4. evitachem.com
Palladium-catalyzed reactions are central to many selective derivatization strategies. The C6-selective C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure, highlights the ability of specific ligand-catalyst systems to direct functionalization to a single desired position, even in the presence of other reactive sites. nih.gov
Orthogonal Reactivity Control
Orthogonal reactivity refers to the ability to perform sequential chemical transformations on a molecule with multiple reactive sites, where each reaction proceeds in high yield without affecting the other functional groups. rsc.org this compound is an ideal scaffold for applying principles of orthogonal reactivity.
The primary sites for reaction are:
The Ethynyl Group: Amenable to a wide range of reactions, including Sonogashira coupling, Glaser coupling, click chemistry (cycloadditions), and hydration. researchgate.net
The C-4 Position: The ethynyl group itself can be considered a substituent introduced via a precursor at C-4 (e.g., a halide).
The C-5 and C-6 Positions: Open to C-H functionalization or SNAr if a suitable leaving group is present. researchgate.net
A typical orthogonal strategy might involve:
Step 1: A Sonogashira coupling to introduce a substituted aryl group onto the terminal position of the ethynyl moiety.
Step 2: A subsequent, regioselective C-H arylation at the C-6 position using a different palladium catalyst system that is unreactive towards the newly formed internal alkyne.
This level of control allows for the systematic and predictable construction of complex molecular architectures based on the this compound core.
Synthesis of Multifunctionalized Pyrimidine Derivatives
The presence of a reactive ethynyl group at the C4-position and an electron-withdrawing trifluoromethyl group at the C2-position makes this compound a versatile building block for the synthesis of more complex and multifunctionalized pyrimidine derivatives. The terminal alkyne is particularly amenable to a variety of coupling and cycloaddition reactions, allowing for the strategic introduction of diverse substituents and the construction of novel heterocyclic systems.
Sonogashira Coupling Reactions
One of the most powerful methods for functionalizing this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction is highly efficient and can be carried out under mild conditions, sometimes even at room temperature and in aqueous media, which allows for its use in the synthesis of complex molecules. wikipedia.org
The terminal alkyne of this compound serves as the nucleophilic component in this reaction. By coupling it with a wide array of functionalized aryl or heteroaryl halides (iodides, bromides, or triflates), a diverse library of 4-substituted pyrimidine derivatives can be generated. wikipedia.orgorganic-chemistry.org The trifluoromethyl group on the pyrimidine ring enhances the metabolic stability and lipophilicity of the resulting molecules, which is a desirable feature in medicinal chemistry. evitachem.com
The general scheme for the Sonogashira coupling of this compound is as follows:
Interactive Table 1: Examples of Multifunctionalized Pyrimidines via Sonogashira Coupling
| Aryl Halide (R-X) | Product Name | Potential Introduced Functionality |
| Iodobenzene | 4-(Phenylethynyl)-2-(trifluoromethyl)pyrimidine | Phenyl group |
| 4-Bromoaniline | 4-((4-Aminophenyl)ethynyl)-2-(trifluoromethyl)pyrimidine | Aminophenyl group |
| 3-Iodopyridine | 4-(Pyridin-3-ylethynyl)-2-(trifluoromethyl)pyrimidine | Pyridinyl group |
| Methyl 4-iodobenzoate | Methyl 4-((2-(trifluoromethyl)pyrimidin-4-yl)ethynyl)benzoate | Ester/Carboxylate group |
| 1-Bromo-4-nitrobenzene | 4-((4-Nitrophenyl)ethynyl)-2-(trifluoromethyl)pyrimidine | Nitrophenyl group |
While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have also been developed to avoid potential issues with copper contamination in the final products. organic-chemistry.orgorganic-chemistry.org These methods often employ specialized palladium catalysts and different base/solvent systems to achieve high yields. organic-chemistry.org
Cycloaddition Reactions
The ethynyl group of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comresearchgate.net This type of reaction involves the combination of a conjugated diene with an alkene or alkyne (the dienophile) to form a six-membered ring. researchgate.net It provides a powerful route for constructing polycyclic and fused heterocyclic systems.
In this context, the electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, makes the attached alkyne an activated dienophile. This facilitates reactions with electron-rich dienes. More strategically, intramolecular [4+2] cycloadditions can be employed. This involves first tethering a diene-containing side chain to another position on the pyrimidine ring, followed by a thermally induced cyclization. This approach has been successfully used in related N-heterocyclic systems to create fused ring structures with high efficiency due to the favorable entropic assistance of the intramolecular process. mdpi.com
For instance, a hypothetical synthetic pathway could involve modifying the pyrimidine core to include a diene side chain, which then undergoes an intramolecular Diels-Alder reaction with the ethynyl group. This would result in a complex, fused tricyclic pyrimidine derivative. Such strategies are valuable for creating rigid molecular scaffolds for various applications.
Interactive Table 2: Hypothetical Intramolecular [4+2] Cycloaddition
| Starting Material (Conceptual) | Reaction Type | Product Type |
| 4-Ethynyl-6-(penta-1,3-dien-1-yloxy)-2-(trifluoromethyl)pyrimidine | Intramolecular [4+2] Cycloaddition | Fused tricyclic pyrimidine-ether |
| N-(Buta-1,3-dien-1-yl)-4-ethynyl-2-(trifluoromethyl)pyrimidin-6-amine | Intramolecular [4+2] Cycloaddition | Fused tricyclic pyrimidine-amine |
These cycloaddition pathways highlight the utility of this compound not just for simple substitution, but for the sophisticated construction of complex, three-dimensional molecular architectures. mdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2 Trifluoromethyl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govnih.govrsc.orgamericanpharmaceuticalreview.comphyschemres.orgmdpi.com
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. nih.gov The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques, offers a comprehensive picture of the connectivity and spatial arrangement of atoms within 4-ethynyl-2-(trifluoromethyl)pyrimidine.
¹H NMR Chemical Shifts and Coupling Patternsnih.govnih.govrsc.orgamericanpharmaceuticalreview.commdpi.com
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ethynyl (B1212043) proton (≡C-H) is expected to appear as a singlet in the range of δ 3.1–3.3 ppm. The protons on the pyrimidine (B1678525) ring typically resonate in the aromatic region, between δ 8.2 and 9.0 ppm. The specific chemical shifts and coupling patterns of these pyrimidine protons are crucial for confirming the substitution pattern. For instance, in related pyrimidine derivatives, the H5 and H6 protons can be distinguished and assigned through their characteristic splitting patterns and coupling constants. acs.org
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethynyl-H | 3.1 - 3.3 | s (singlet) |
| Pyrimidine-H | 8.2 - 9.0 | d (doublet) or s (singlet) |
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C≡C-H | ~70-90 | d (doublet) |
| C≡C-H | ~80-100 | s (singlet) |
| Pyrimidine-C | ~110-160 | d (doublet) or s (singlet) |
| C-CF₃ | ~150-160 | q (quartet) |
| CF₃ | ~115-125 | q (quartet) |
¹⁹F NMR for Trifluoromethyl Group Characterizationnih.govphyschemres.org
¹⁹F NMR is particularly useful for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound will give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment and typically appears in a specific region of the spectrum, often as a singlet if there are no other nearby fluorine atoms. For trifluoromethyl derivatives of pyrimidines, these shifts are generally found in a predictable range. nih.gov Studies have shown that the chemical shift of a trifluoromethyl group can be influenced by solvent polarity. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)physchemres.org
To definitively assign all proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to identify adjacent protons in the pyrimidine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can be used to confirm the geometry of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationphyschemres.orgmdpi.com
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comnih.gov
Characteristic Absorptions of Ethynyl Group (C≡C, ≡C-H)mdpi.com
The ethynyl group of this compound has two characteristic vibrational modes that are readily identifiable in the IR and Raman spectra.
C≡C Stretch: The carbon-carbon triple bond stretch typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. Its intensity in the IR spectrum can be weak if the alkyne is terminal.
≡C-H Stretch: The acetylenic carbon-hydrogen bond stretch is a sharp and strong absorption that occurs in the range of 3250-3350 cm⁻¹. This is a very characteristic peak for terminal alkynes.
The pyrimidine ring itself will also exhibit a series of characteristic stretching and bending vibrations. For pyrimidine compounds, C=N and C=C ring stretching vibrations are often observed as strong absorptions in the 1500-1600 cm⁻¹ region. scirp.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ethynyl | ≡C-H stretch | 3250 - 3350 |
| Ethynyl | C≡C stretch | 2100 - 2260 |
| Pyrimidine Ring | C=N, C=C stretch | 1500 - 1600 |
| Trifluoromethyl | C-F stretch | 1100 - 1350 |
Pyrimidine Ring Vibrations
The vibrational characteristics of the pyrimidine ring in this compound are key identifiers in spectroscopic analysis, particularly in Infrared (IR) and Raman spectroscopy. The pyrimidine moiety gives rise to a set of characteristic vibrational modes. The C=C and C=N stretching vibrations within the heterocyclic ring are typically observed in the 1600–1500 cm⁻¹ region of the spectrum. scirp.org These bands are often strong and provide a reliable fingerprint for the pyrimidine core. scirp.org
Ring "breathing" modes and other deformations occur at lower frequencies. Studies on related pyrimidine derivatives, such as pyrimethamine (B1678524) and 4-amino pyrazolo (3,4-d) pyrimidine, support the assignment of these characteristic vibrations through both experimental data and theoretical calculations. scirp.orgnih.gov While a specific, complete experimental spectrum for this compound is not detailed in publicly available literature, the expected vibrational frequencies can be inferred from these analogous structures.
Table 1: Characteristic Vibrational Modes for Substituted Pyrimidine Rings
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Ring C=C and C=N Stretching | 1600 - 1500 | Pyrimidine Ring |
| Ring Breathing/Deformation | 1000 - 1300 | Pyrimidine Ring |
| Ring C-H Bending (in-plane) | 1000 - 1300 | Pyrimidine Ring |
| Ring C-H Bending (out-of-plane) | 700 - 900 | Pyrimidine Ring |
Note: These are general ranges for substituted pyrimidines and can be influenced by the specific substituents.
Trifluoromethyl Group Signatures
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent with highly characteristic and intense vibrational signatures due to the high electronegativity of fluorine atoms. ossila.com The C-F stretching vibrations of the -CF₃ group are among the strongest absorptions in the IR spectrum of the molecule. These symmetric and asymmetric stretching modes typically appear in a distinct region of the spectrum. For instance, in related molecules containing trifluoromethyl groups, these C-F stretching bands are found in the range of 1100 to 1300 cm⁻¹. orgsyn.org Computational studies on similar fluorinated compounds confirm that these vibrations are intense and can be reliably predicted using DFT methods. physchemres.org
Table 2: Characteristic Vibrational Modes for the Trifluoromethyl Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric C-F Stretching | ~1280 - 1180 | Trifluoromethyl (-CF₃) |
| Symmetric C-F Stretching | ~1150 - 1100 | Trifluoromethyl (-CF₃) |
| CF₃ Deformation/Bending | Lower Frequencies | Trifluoromethyl (-CF₃) |
Note: Data inferred from analogous trifluoromethyl-substituted aromatic compounds. orgsyn.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass, serving as a definitive confirmation of its chemical formula. researchgate.net
Molecular Ion Confirmation
For this compound, the molecular formula is C₇H₃F₃N₂. HRMS analysis confirms this composition by detecting the molecular ion (or a quasi-molecular ion, such as the protonated molecule [M+H]⁺) and matching its experimental m/z value to the theoretically calculated exact mass. The theoretical monoisotopic mass of C₇H₃F₃N₂ is 172.02483 Da. uni.lu The detection of an ion with this precise mass confirms the identity of the compound and rules out other potential structures with the same nominal mass but different elemental formulas.
Table 3: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₇H₃F₃N₂ | 172.02483 |
| [M+H]⁺ | C₇H₄F₃N₂ | 173.03211 |
| [M+Na]⁺ | C₇H₃F₃N₂Na | 195.01405 |
Note: Calculated values based on monoisotopic masses. [M+H]⁺ and [M+Na]⁺ are common adducts in electrospray ionization (ESI) HRMS. uni.lu
Fragmentation Pattern Analysis for Structural Validation
In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the underlying structure of the molecule, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions or neutral losses.
For this compound, the fragmentation is influenced by the pyrimidine ring and its two distinct substituents. The pyrimidine ring itself is relatively stable, a characteristic noted in mass spectral studies of related heterocycles. sapub.org Plausible fragmentation pathways would include:
Loss of the ethynyl group: Cleavage of the C-C bond connecting the ethynyl group to the pyrimidine ring would result in the loss of a neutral acetylene (B1199291) molecule (C₂H₂) or an ethynyl radical (•C₂H). This type of alpha-cleavage is common for terminal alkynes. libretexts.org
Cleavage involving the trifluoromethyl group: Fragmentation may also involve the loss of a fluorine atom (F•) or the entire CF₃ radical (•CF₃).
Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule, validating the specific isomeric structure. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com By diffracting X-rays off a single crystal of a compound, researchers can generate an electron density map from which the exact position of each atom can be calculated. nih.gov This technique provides unequivocal proof of molecular structure and offers detailed insights into the molecule's conformation, bond lengths, and bond angles. redalyc.org
Molecular Conformation and Bond Lengths/Angles
As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible literature. Therefore, precise experimental data on its solid-state conformation, bond lengths, and bond angles are not available.
However, an analysis of this kind would reveal several key structural features:
Planarity: It would determine the planarity of the pyrimidine ring and the orientation of the ethynyl and trifluoromethyl substituents relative to the ring.
Bond Parameters: It would provide exact measurements for all bond lengths (e.g., C-C, C-N, C-F, and C≡C) and bond angles within the molecule. For comparison, C-F bonds in a related trifluoromethyl metal complex average 1.355(4) Å. nih.gov
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as π-π stacking between pyrimidine rings or other weak interactions, which govern the macroscopic properties of the solid. nih.gov
This detailed structural information is invaluable for computational modeling and for understanding the molecule's interaction with biological targets.
Intermolecular Interactions and Crystal Packing
The crystal structure and packing of this compound are dictated by a variety of non-covalent intermolecular forces. While a specific crystal structure for the title compound is not publicly available, the interactions can be inferred from its functional groups and studies of closely related pyrimidine derivatives. The nitrogen atoms of the pyrimidine ring, the ethynyl group, and the trifluoromethyl group are the primary drivers of solid-state assembly.
The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. In the crystal structures of related compounds, such as gold complexes of 2-ethynylpyrimidine, C–H···N interactions are key motifs, often leading to the formation of chains that propagate through the crystal lattice. mdpi.com Similarly, in co-crystals involving pyrimidine derivatives, strong and predictable halogen bonds can form between halogen atoms (like iodine) and the pyrimidine nitrogen atoms, demonstrating their role as potent Lewis bases in crystal engineering. nih.gov
The ethynyl and pyrimidine moieties provide opportunities for π-interactions. These can include π-π stacking between pyrimidine rings of adjacent molecules and C-H···π interactions where a C-H bond points towards the electron-rich π-system of the alkyne or the aromatic ring. mdpi.comnih.gov Furthermore, the ethynyl linkage can engage in favorable van der Waals interactions, as observed in the binding of the kinase inhibitor Ponatinib, which features a similar ethynyl moiety. wikipedia.org The highly electronegative trifluoromethyl group primarily influences the molecule's electronic properties and can participate in dipole-dipole interactions and weaker C-F···H contacts, further stabilizing the crystal packing.
A summary of potential intermolecular interactions is presented below.
| Interaction Type | Participating Functional Groups | Role in Crystal Packing | Analogous Example |
| C–H···N Hydrogen Bond | Ethynyl C-H bond (donor) and Pyrimidine N atom (acceptor) | Formation of molecular chains and networks. mdpi.com | Observed in the crystal structure of Cy₃PAuC₂pym. mdpi.com |
| Halogen Bond | Pyrimidine N atom (acceptor) and a halogen-bond donor | Directs self-assembly in multicomponent molecular solids. nih.gov | C–I⋯N bonds in a co-crystal of 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine. nih.gov |
| π-π Stacking | Parallel arrangement of pyrimidine rings | Contributes to the stabilization of layered structures. nih.gov | Loosely π-stacked molecules in a diiodobenzene co-crystal. nih.gov |
| C–H···π Interaction | C-H bonds interacting with the π-electron cloud of the ethynyl or pyrimidine group | Assists in the formation of 3D supramolecular architectures. mdpi.com | Observed in the packing of Ph₃PAuC₂pym complexes. mdpi.com |
| van der Waals Forces | Ethynyl and trifluoromethyl groups | Favorable non-specific contacts that contribute to overall packing efficiency. wikipedia.org | Noted in the binding of Ponatinib to the Bcr-Abl kinase. wikipedia.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the chromophore consists of the pyrimidine ring conjugated with the ethynyl group. This extended π-system is expected to give rise to characteristic absorption bands in the UV region.
The primary electronic transitions anticipated for this molecule are:
π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated pyrimidine-ethynyl system.
n → π* transitions: These lower-energy, lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (n), specifically the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital.
The trifluoromethyl (CF₃) group acts as an auxochrome. While it does not absorb UV radiation itself, its strong electron-withdrawing nature modifies the energy levels of the chromophore's orbitals. This can cause a shift in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths compared to an unsubstituted ethynylpyrimidine. While specific experimental λmax values for this compound are not detailed in the literature, pyrimidine rings are known to absorb in the UV region.
| Transition Type | Associated Chromophore | Expected Wavelength Region | Expected Intensity |
| π → π | Pyrimidine ring conjugated with the C≡C triple bond | High Energy (Shorter Wavelength) | High |
| n → π | Lone pair electrons on pyrimidine nitrogen atoms | Low Energy (Longer Wavelength) | Low |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If Applicable)
The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit a signal in Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules.
This section becomes applicable only upon the synthesis of a chiral derivative. Chirality could be introduced into the molecule in several ways, for instance:
By attaching a chiral substituent to the pyrimidine ring.
By performing a reaction at the ethynyl group that results in a chiral product, such as the addition of a chiral moiety.
If such a chiral derivative of this compound were created, CD spectroscopy would be an invaluable tool. It could be used to confirm the enantiomeric purity of the synthesized compound and to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations. The interaction of circularly polarized light with the chiral molecule would produce a unique CD spectrum, with positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. aps.org The study of such derivatives remains a prospective area of research.
Computational and Theoretical Investigations of 4 Ethynyl 2 Trifluoromethyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These properties are crucial as they dictate the molecule's stability, reactivity, and physical characteristics. For pyrimidine (B1678525) derivatives, these calculations help in understanding how substituents like the ethynyl (B1212043) and trifluoromethyl groups influence the aromatic ring.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic compounds. DFT studies on pyrimidine derivatives typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. researchgate.netnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in related trifluoromethyl-substituted pyrimidines, the highly electronegative fluorine atoms significantly influence the electronic landscape of the molecule. nih.gov
Table 1: Typical Parameters for DFT Calculations on Pyrimidine Derivatives
| Parameter | Typical Method/Basis Set | Information Gained |
|---|---|---|
| Geometry Optimization | B3LYP/6-311+G(d,p) | Most stable molecular structure, bond lengths, bond angles. nih.gov |
| Electronic Properties | B3LYP/6-311+G(d,p) | HOMO-LUMO energy gap, ionization potential, electron affinity. |
This table is interactive. You can sort and filter the data.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often more computationally intensive than DFT but can provide highly accurate results, especially for smaller molecules. While specific ab initio studies on 4-ethynyl-2-(trifluoromethyl)pyrimidine are not prominent in the literature, these methods are valuable for benchmarking the results obtained from DFT. They can be employed to calculate a precise molecular geometry and to obtain reliable electronic properties, serving as a "gold standard" for computational studies.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. By calculating parameters like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to simulate NMR, IR, and UV-Vis spectra.
For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Based on data for the closely related isomer, 5-ethynyl-2-(trifluoromethyl)pyrimidine, the ethynyl proton is expected to appear as a singlet, while the pyrimidine ring protons would resonate at lower fields. The trifluoromethyl group would exhibit a characteristic signal in the ¹⁹F NMR spectrum.
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to stretching and bending modes and can be compared with experimental IR spectra to confirm the presence of specific functional groups, such as the C≡C stretch of the ethynyl group and the C-F stretches of the trifluoromethyl group.
UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. nih.gov For conjugated systems like this pyrimidine derivative, these calculations can help assign the observed absorption bands to specific electronic transitions (e.g., π → π*). nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Approximate Range/Value |
|---|---|---|
| ¹H NMR | Ethynyl proton (singlet) | δ 3.1–3.5 ppm |
| ¹H NMR | Pyrimidine ring protons | δ 8.5–9.2 ppm |
| ¹⁹F NMR | Trifluoromethyl group (quartet) | δ -60 to -65 ppm |
| IR | Ethynyl C≡C stretch | ~2100 cm⁻¹ |
| IR | C-F stretches | ~1100-1350 cm⁻¹ |
Note: The values in this table are estimates based on data from analogous compounds and general principles of spectroscopy. Experimental values may vary.
Reaction Mechanism Elucidation and Transition State Analysis
Understanding how a molecule is formed and how it reacts is a central theme in chemistry. Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the step-by-step process of bond breaking and formation. This is achieved by mapping the potential energy surface of a reaction, identifying intermediates, and locating the high-energy transition states that connect them.
For a molecule like this compound, which is often synthesized via cross-coupling reactions (e.g., Sonogashira coupling), computational studies can elucidate the catalytic cycle. This involves modeling the interaction of the reactants with the metal catalyst, calculating the structures of intermediates, and analyzing the transition states for key steps like oxidative addition, transmetalation, and reductive elimination.
Table 3: Hypothetical Energy Profile Data for a Reaction Step
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State 1 | First energy barrier | +20.5 |
| Intermediate | A stable species formed during the reaction | -5.2 |
| Transition State 2 | Second energy barrier | +15.8 |
This table illustrates conceptual data for a two-step reaction, showing the relative energies that would be calculated to build an energy profile.
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these environmental factors through implicit or explicit solvation models. The inclusion of solvent effects is crucial for obtaining accurate predictions, as the solvent can stabilize or destabilize reactants, intermediates, and transition states differently. nih.gov For example, polar solvents can stabilize charged species, thereby lowering the energy of a polar transition state and accelerating the reaction rate. nih.gov Comparing calculations performed in the gas phase (vacuum) versus in a solvent can reveal the extent to which the solvent participates in and influences the reaction mechanism. nih.gov
Conformational Analysis and Potential Energy Surfaces
There is no available research data specifically detailing the conformational analysis or potential energy surfaces of this compound. Such studies would theoretically involve computational methods to determine the most stable three-dimensional shapes of the molecule and the energy associated with transitions between these conformations. Key parameters would include the rotational barriers around the single bonds, particularly the bond connecting the ethynyl group to the pyrimidine ring and the bond connecting the trifluoromethyl group.
Molecular Modeling for Chemical Interactions (e.g., ligand-target interactions, in vitro mechanistic studies)
Specific molecular modeling studies illustrating the ligand-target interactions or in vitro mechanistic investigations of this compound are not described in the current body of scientific literature. Molecular docking and simulation studies would be necessary to predict and analyze how this compound might bind to biological targets, such as enzymes or receptors. These computational techniques would help to elucidate potential mechanisms of action by identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that could contribute to binding affinity and specificity. Without such studies, any discussion of its interaction with biological molecules would be purely speculative.
Applications of 4 Ethynyl 2 Trifluoromethyl Pyrimidine in Advanced Chemical Research and Materials Science
Building Block in Complex Organic Synthesis
As a chemical intermediate, 4-Ethynyl-2-(trifluoromethyl)pyrimidine serves as a foundational component for constructing elaborate molecular architectures. Its utility stems from the distinct reactivity of its functional groups, which allows for its incorporation into a wide array of larger molecules. It is classified as a heterocyclic, fluorinated, and alkynyl building block. bldpharm.com
Construction of Natural Product Analogues and Specialized Heterocycles
The dual functionality of this compound makes it a valuable reagent in the synthesis of complex heterocyclic systems and molecules designed to mimic natural products. The trifluoromethyl (-CF3) group is a key feature in modern medicinal chemistry, often added to increase metabolic stability, lipophilicity, and binding affinity. mdpi.com The inclusion of a trifluoromethyl group into a molecule can enhance its bioavailability and make it more resistant to enzymatic degradation. mdpi.comnih.gov
The terminal ethynyl (B1212043) group is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. It is readily employed in powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (often called "click chemistry") to form triazoles, a common heterocyclic ring in medicinal chemistry. nih.gov This reaction's high efficiency and specificity make it a prime method for constructing complex, drug-like molecules. nih.gov Furthermore, the ethynyl group can participate in Sonogashira coupling reactions, a widely used method to form carbon-carbon bonds with aryl or vinyl halides, enabling the extension of conjugated systems.
The pyrimidine (B1678525) core itself is a privileged scaffold, found in numerous biologically active compounds, including kinase inhibitors. wikipedia.org By using this compound as a starting material, chemists can synthesize novel pyrimidine-based structures with potential therapeutic applications, such as anticancer agents. nih.gov
Table 1: Key Reactions for Modifying this compound
| Reaction Name | Reacting Group | Bond Formed | Typical Application |
|---|---|---|---|
| Sonogashira Coupling | Ethynyl (-C≡CH) | Carbon-Carbon | Extending π-conjugated systems, linking to aryl groups. |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Ethynyl (-C≡CH) | Carbon-Heteroatom (Triazole ring) | Creating complex heterocycles, bioconjugation. nih.gov |
| Suzuki-Miyaura Coupling | (On the pyrimidine ring, if pre-functionalized) | Carbon-Carbon | Linking pyrimidine core to other aryl or vinyl groups. acs.org |
Development of Agrochemical and Material Precursors
The structural motifs present in this compound are highly relevant in the development of modern agrochemicals. nih.gov Trifluoromethyl-substituted pyridine (B92270) and pyrimidine derivatives are integral components of numerous commercial herbicides and insecticides. nih.gov The trifluoromethyl group often imparts potent biological activity. Therefore, this compound serves as a key precursor for creating new agrochemical candidates. evitachem.com
In materials science, the compound's rigid structure and reactive ethynyl handle are advantageous. The ethynyl group allows for its incorporation into polymers or larger conjugated systems through polymerization or coupling reactions. The presence of the fluorinated pyrimidine can influence the electronic properties, thermal stability, and solubility of the resulting materials, making it a target for the synthesis of advanced functional materials. evitachem.com
Development of Fluorescent Probes and Imaging Agents (Non-Biological/In Vitro Focus)
The pyrimidine scaffold is a component of various fluorescent molecules. By chemically modifying this core, new probes and imaging agents with tailored photophysical properties can be developed for research applications.
Integration into Fluorophores
This compound can be integrated into larger fluorescent molecules, or fluorophores. While the compound itself is not notably fluorescent, it serves as a crucial part of a larger system. Pyrimidine derivatives can be used to construct donor-acceptor chromophores. acs.org The ethynyl group provides a reactive point for extending the π-conjugated system of the molecule, which is fundamental to the design of most organic fluorophores. For instance, it can be coupled with an emissive aromatic group via a Sonogashira reaction to create a larger, more complex dye.
Research on related pyrimidine structures has shown that they can be non-emissive on their own but become highly fluorescent upon complexation with other elements, such as boron. acs.org Chelation with a boron atom can increase the rigidity of the molecular framework and enhance π-conjugation, leading to significant fluorescence. acs.org The trifluoromethyl group can further tune the electronic properties of the system, shifting the emission wavelength. acs.org
Bioconjugation Strategies for Chemical Biology (Excluding Clinical Human Data)
The terminal alkyne (ethynyl group) is one of the most important functional groups for bioconjugation in chemical biology. This process involves covalently attaching a small molecule probe to a larger biomolecule, such as a protein or nucleic acid, to study its function or location within a cellular environment (in vitro).
The primary method for this is the azide-alkyne cycloaddition reaction. nih.gov A biomolecule of interest is first chemically modified to contain an azide (B81097) (-N3) group. The this compound moiety can then be "clicked" onto the azide-tagged biomolecule with high specificity and yield. This strategy allows the pyrimidine-based structure to be used as a reporter tag or a probe to study biological systems at the molecular level.
Role in Ligand Design for Catalysis and Coordination Chemistry
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for developing new catalysts and functional materials.
This compound is a candidate for creating novel ligands. The nitrogen atoms within the pyrimidine ring have lone pairs of electrons that can coordinate to a metal center. acs.org Studies on structurally similar bis(2'-hydroxyphenyl)pyrimidines have shown they can act as rigid tridentate O^N^O chelating ligands, binding to elements like boron through two oxygen atoms and a pyrimidine nitrogen. acs.org The resulting complex exhibits enhanced stability and unique photophysical properties. acs.org
The ethynyl and trifluoromethyl groups on the this compound backbone play a critical role in modulating the properties of the resulting ligand.
Trifluoromethyl Group : As a strong electron-withdrawing group, it modifies the electron density on the pyrimidine ring, which in turn influences the strength of the coordination bond between the ligand and the metal.
Ethynyl Group : This group can be used to further functionalize the ligand, for example, by attaching it to a solid support or another molecular unit to create a more complex, multifunctional ligand system.
This ability to systematically tune the electronic and steric properties of the ligand is essential for optimizing the performance of metal complexes in applications such as catalysis or as light-emitting materials in optoelectronic devices. acs.org
Chelation Properties of Pyrimidine Derivatives
The pyrimidine ring is a fundamental structural motif whose nitrogen atoms possess the ability to coordinate with metals and other elements, a property known as chelation. The potential for protonation, complexation, and hydrogen bonding makes the pyrimidine ring an excellent tool for the development of new sensory and luminescent materials. acs.org In derivatives such as 2,4-bis(2'-hydroxyphenyl)pyrimidines, the nitrogen atoms of the pyrimidine ring can participate in chelation, for example with boron, to form stable complexes. acs.org This chelation enhances the rigidity of the molecular framework and can lead to desirable photophysical properties, such as increased fluorescence. acs.org The introduction of an acid can lead to protonation of the pyrimidine ring, resulting in a significant enhancement of the fluorescence response that is sometimes perceptible to the naked eye. acs.org
Steric and Electronic Tuning for Catalyst Development
The development of high-performance metal-catalyzed polymerization has been a major driver of innovation in polymer science. epa.gov A key strategy in designing effective catalysts involves the meticulous tuning of the steric and electronic properties of the ligands attached to the metal center. epa.gov The substituents on the ligand framework play a crucial role in determining the catalyst's activity, stability, and the properties of the resulting polymer.
The this compound scaffold contains two functional groups that are highly relevant for this purpose:
Electronic Tuning : The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. ossila.com In catalyst design, the introduction of such groups can significantly alter the electronic environment of the metallic center. mdpi.com For instance, in 2-(arylimino)pyridine-nickel catalysts used for ethylene (B1197577) polymerization, incorporating electron-withdrawing substituents has been shown to increase catalytic performance. mdpi.com The -CF3 group on the pyrimidine ring can therefore be leveraged to modulate the activity and stability of catalysts.
Steric and Interactive Tuning : The ethynyl (–C≡CH) group provides both a specific steric profile and unique electronic properties. Its linear geometry and ability to participate in various chemical transformations make it a versatile handle. In the context of kinase inhibitors, for example, an ethynyl linkage has been observed to form favorable van der Waals interactions with amino acid residues in an enzyme's active site, contributing to binding affinity. wikipedia.org This capacity for specific, non-covalent interactions can be exploited in the rational design of sophisticated catalyst systems.
Polymer Chemistry and Material Science Applications
The distinct functionalities of this compound make it a valuable component in the synthesis of advanced polymers and materials. It is considered a versatile building block in organic synthesis and an organic monomer for materials and polymer science. bldpharm.com
Monomer in Polymerization Reactions (e.g., Click Polymerization)
The terminal alkyne of the ethynyl group is particularly well-suited for participation in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for its high efficiency, mild reaction conditions, and high yield in forming stable triazole linkages. nih.govsigmaaldrich.com
As a bifunctional molecule, this compound can act as a monomer in step-growth polymerization reactions. If coupled with a molecule containing two or more azide groups, it can undergo click polymerization to create polymers incorporating the trifluoromethyl-pyrimidine moiety directly into the polymer backbone. The unprecedented use of ethynyl trifluoromethyl sulfide (B99878) in reactions with various azides to yield triazoles demonstrates the utility of the ethynyl group in forming such heterocyclic structures. nih.gov This approach allows for the straightforward synthesis of novel polymers with precisely controlled structures and functionalities derived from the pyrimidine ring.
Integration into Optoelectronic Materials
There is significant interest in developing new materials for optoelectronic devices such as organic light-emitting diodes (OLEDs). acs.org Four-coordinate organoboron compounds with π-conjugated structures have emerged as a promising class of light-emitting and electron-transporting materials due to their intense luminescence and high carrier mobility. acs.org
The structure of this compound is well-suited for incorporation into such materials.
The pyrimidine ring, combined with the ethynyl group, forms a π-conjugated system that can be extended through polymerization or reaction with other aromatic systems.
The nitrogen atoms of the pyrimidine ring can chelate with elements like boron, which can enhance π-conjugation and induce efficient photoluminescence. acs.org
The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic energy levels (HOMO/LUMO) of the material, which is critical for controlling charge injection and transport properties in devices like OLEDs. Building blocks containing trifluoromethyl groups are often used for the synthesis of semiconductors and photocatalysts. ossila.com
By integrating this compound into larger conjugated systems or polymers, it is possible to create materials with tailored optical and electronic properties for a variety of applications.
In Vitro Tool Compounds for Mechanistic Biological Investigations (No Clinical Human Data)
Beyond materials science, trifluoromethyl-substituted pyrimidines are valuable tools for investigating biological systems at a mechanistic level. Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) have been synthesized and evaluated in vitro as potential inhibitors against specific protein targets like Werner (WRN) helicase. nih.gov
Affinity Labeling Reagents
Affinity labeling is a technique used to identify and study the active sites of enzymes and receptors. An affinity label is a molecule that resembles a natural substrate or ligand but contains a reactive group that forms a covalent bond with the target protein, allowing for its identification and characterization.
5-Ethynyl-2-(trifluoromethyl)pyrimidine, a structural isomer of the title compound, serves as an excellent model for this application. It is employed as a biochemical probe in assays to study enzyme activities and protein interactions. The utility of this scaffold for affinity labeling arises from its two key components:
Reactive Group : The ethynyl group can act as a reactive handle, forming covalent bonds with nucleophilic residues within the active site of a target protein.
Binding Enhancement : The trifluoromethyl group can enhance binding affinity through favorable hydrophobic and non-covalent interactions with the target. This increased affinity and specificity helps to ensure that the covalent modification occurs at the desired site.
This dual-functionality allows such compounds to be used in cellular studies to elucidate the roles of specific enzymes or receptors in signal transduction pathways and other metabolic activities, all within a controlled, non-clinical research setting.
Research Applications of this compound
| Field | Application | Key Structural Features | Relevant Findings |
| Catalysis | Steric & Electronic Tuning | Trifluoromethyl group, Ethynyl group | The -CF3 group acts as a strong electron-withdrawing moiety, capable of modifying a catalyst's electronic properties and activity. ossila.commdpi.com The ethynyl group offers specific steric and interactive properties. wikipedia.org |
| Polymer Chemistry | Monomer for Click Polymerization | Ethynyl group | The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of polymers with pyrimidine units in the backbone. nih.govsigmaaldrich.com |
| Materials Science | Optoelectronic Materials | π-conjugated system, -CF3 group, Pyrimidine Nitrogens | Can be integrated into π-conjugated systems for OLEDs. The -CF3 group helps tune electronic energy levels. Nitrogen atoms allow for chelation to form emissive complexes. acs.orgossila.com |
| Biochemical Research | In Vitro Affinity Labeling | Ethynyl group, Trifluoromethyl group | The ethynyl group can form covalent bonds with enzyme active sites, while the -CF3 group can enhance binding affinity through hydrophobic interactions. |
Chemical Probes for Target Identification
The strategic design of chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the identification and validation of novel therapeutic targets. The compound this compound is a molecule with significant potential for application as a chemical probe, primarily owing to the presence of two key functional groups: the ethynyl group and the trifluoromethyl-pyrimidine core. The ethynyl group serves as a versatile handle for "click chemistry," a set of biocompatible reactions that allow for the attachment of reporter tags, while the trifluoromethyl-pyrimidine scaffold is a recognized motif in a variety of biologically active compounds, suggesting it can direct the molecule to specific protein binding sites.
Although direct, published research specifically detailing the use of this compound for target identification is limited, its structural components are well-represented in the design of covalent inhibitors and activity-based protein profiling (ABPP) probes. The underlying principle of using such a probe involves the molecule binding to a protein target, followed by the formation of a covalent bond, which allows for the subsequent identification of the protein through the reporter tag attached via the ethynyl group.
The pyrimidine core is a prevalent feature in kinase inhibitors, with several FDA-approved drugs built upon this scaffold. nih.gov This is because the pyrimidine structure can act as a "hinge-binder," interacting with the backbone of the ATP-binding site of many kinases. nih.gov The addition of a trifluoromethyl group can enhance binding affinity and modulate the electronic properties of the pyrimidine ring, potentially increasing its reactivity or altering its interaction with target proteins.
The ethynyl group is a terminal alkyne, making it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship click chemistry reaction. This reaction is widely used in chemical proteomics to attach reporter molecules, such as fluorophores or biotin (B1667282), to a probe that has bound to its cellular target. This allows for the visualization or pull-down and subsequent identification of the target protein by mass spectrometry.
The combination of a target-binding moiety (the trifluoromethyl-pyrimidine) and a reactive handle (the ethynyl group) in this compound makes it a promising candidate for use in covalent activity-based protein profiling. In this approach, the probe would be introduced to a complex biological sample, such as a cell lysate or even live cells, where it would covalently label its protein targets. The ethynyl group would then be used to attach a biotin tag, enabling the enrichment of the labeled proteins and their subsequent identification.
Research into structurally related compounds supports the potential of this compound in this application. For instance, various pyrimidine-based compounds have been developed as covalent inhibitors for a range of protein targets, including kinases and the Werner syndrome ATP-dependent helicase (WRN). nih.govacs.org These inhibitors often feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the target protein's binding site. While the ethynyl group in this compound is not a strong electrophile itself, its presence provides a latent functionality for post-labeling via click chemistry.
Furthermore, the development of covalent DNA-encoded libraries (DELs) has utilized pyrimidine scaffolds to discover covalent inhibitors for various proteins. researchgate.net This highlights the utility of the pyrimidine core in designing molecules for targeted covalent modification. The general strategy involves pairing a known binding scaffold with a reactive group to achieve specific and lasting inhibition of a target protein.
In the context of kinase inhibition, the Bcr-Abl tyrosine kinase inhibitor Ponatinib incorporates an ethynyl linkage, which contributes to favorable van der Waals interactions within the enzyme's binding pocket. wikipedia.org This demonstrates that the ethynyl group can play a role in the binding of a small molecule to its protein target, in addition to its utility as a click chemistry handle.
The potential applications of this compound as a chemical probe are summarized in the table below, based on the functionalities of its constituent parts and the activities of analogous compounds.
| Potential Application | Relevant Functional Group(s) | Mechanism of Action | Analogous Compounds/Concepts |
| Activity-Based Protein Profiling (ABPP) | Ethynyl group, Trifluoromethyl-pyrimidine core | The trifluoromethyl-pyrimidine core directs the probe to a protein binding site. The ethynyl group serves as a handle for click chemistry-mediated attachment of a reporter tag (e.g., biotin) for subsequent protein enrichment and identification. | Pyrimidine-based covalent inhibitors nih.govacs.org, General ABPP methodology nih.gov |
| Kinase Inhibitor Target Identification | Trifluoromethyl-pyrimidine core, Ethynyl group | The pyrimidine core acts as a hinge-binding motif for the ATP-binding site of kinases. The ethynyl group can contribute to binding affinity and allows for target identification via click chemistry. | Pyrimidine-based kinase inhibitors nih.gov, Ponatinib (contains an ethynyl group) wikipedia.org |
| Covalent Ligand Discovery | Ethynyl group (as a latent reactive handle) | The probe binds to a target protein, and the ethynyl group enables the use of click chemistry to confirm target engagement and identify the binding site. | Covalent DNA-encoded libraries using pyrimidine scaffolds researchgate.net |
Synthesis and Reactivity of 4 Ethynyl 2 Trifluoromethyl Pyrimidine Derivatives and Analogs
Modifications on the Pyrimidine (B1678525) Core
The pyrimidine ring of 4-ethynyl-2-(trifluoromethyl)pyrimidine is a prime target for structural modifications to modulate the electronic properties, solubility, and biological activity of the resulting derivatives. These modifications can be broadly categorized into substitutions at other ring positions and the construction of fused-ring systems.
Substitution Patterns at Other Ring Positions (e.g., C-5, C-6)
In the case of perhalogenated pyrimidines like 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic aromatic substitution reactions with nitrogen-centered nucleophiles have been studied. beilstein-journals.org These reactions often yield a mixture of products due to the activating effect of the ring nitrogens and the steric influence of the existing substituents. beilstein-journals.org The major product typically results from the substitution of the fluorine atom at the 4-position, which is highly activated. beilstein-journals.org
The synthesis of various pyrimidine derivatives often involves the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern. For example, 2-alkylaminopyrimidines can be synthesized through the aminolysis of 2-alkoxy-, 2-alkylthio-, methyl(phenyl)sulfinyl-, or -sulfonylpyrimidines. nih.gov
Pyrimidine Ring Annulation Strategies
The fusion of another ring to the pyrimidine core, known as annulation, can lead to the formation of bicyclic and polycyclic heterocyclic systems with unique three-dimensional structures and biological activities. One such example is the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. These compounds, considered purine (B94841) antagonists, have shown potential as anticancer agents. mdpi.com
The synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines has been achieved by reacting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.com This reaction leads to the formation of the pyrimidine ring fused to the thiazole (B1198619) core. mdpi.com Further modifications, such as chlorination at the 7-position, can be carried out to generate a library of derivatives for biological screening. mdpi.com
| Starting Material | Reagent | Resulting Fused System | Reference |
| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride | Thiazolo[4,5-d]pyrimidine | mdpi.com |
Derivatization of the Ethynyl (B1212043) Group
The ethynyl group of this compound is a highly versatile functional handle that can be readily transformed into a wide array of other functionalities and extended structures through various chemical reactions.
Post-Functionalization via Click Chemistry and Cross-Coupling
The terminal alkyne of the ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are valuable scaffolds in drug discovery. For example, 4-ethynyl-α,α,α-trifluorotoluene, a related compound, participates in CuAAC reactions. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are also extensively used to derivatize the ethynyl group. This reaction couples the terminal alkyne with aryl or vinyl halides, leading to the formation of internal alkynes and extended π-conjugated systems. The Sonogashira coupling is a key step in the synthesis of many complex molecules containing the ethynylpyrimidine moiety.
Formation of Extended Conjugated Systems
The ethynyl group serves as a linchpin for the construction of extended π-conjugated systems. These systems are of great interest in materials science due to their unique photophysical and electronic properties. The synthesis of π-extended 10-aryl-pyrenoimidazoles has been achieved through the Ru(II)-catalyzed oxidative annulation of 10-aryl-pyrenoimidazole with diphenylacetylene. rsc.org While this example does not directly involve this compound, it demonstrates a general strategy for extending π-systems using alkynes. The resulting molecules often exhibit red-shifted absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org
| Reaction Type | Reagents | Product |
| Click Chemistry (CuAAC) | Organic azide (B81097), Copper catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/vinyl halide, Palladium catalyst, Copper co-catalyst | Internal alkyne |
Alterations of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com While the direct chemical modification of the highly stable CF3 group is challenging, synthetic strategies often involve the introduction of alternative fluorine-containing moieties or the use of starting materials with different fluoroalkyl groups.
Research into pyrimidine derivatives has explored the impact of the trifluoromethyl group on biological activity. For instance, in the development of Bcr-Abl tyrosine kinase inhibitors, the introduction of a trifluoromethyl group at a specific position led to a significant improvement in potency. wikipedia.org The CF3 group can engage in favorable hydrophobic interactions within the binding pocket of a target protein. wikipedia.org
In some cases, the synthesis of related compounds involves the use of precursors that can be converted to a trifluoromethyl group in a later step. For example, vapor-phase methodologies adapted from trifluoromethylpyridine manufacturing have been used, where methyl groups are converted to trichloromethyl groups, which can then be fluorinated. evitachem.com
It is also noteworthy that the synthesis of 4-trifluoromethyl 2-pyrones and pyridones can be achieved through a Brønsted base-catalyzed Pechmann-type reaction using ethyl 4,4,4-trifluoroacetoacetate as the source of the trifluoromethyl group. rsc.org This demonstrates an alternative approach to incorporating the CF3 group into heterocyclic systems.
Introduction of Other Perfluoroalkyl Groups
The synthesis of analogs featuring different perfluoroalkyl groups in place of the trifluoromethyl group is a key strategy to fine-tune the electronic and lipophilic properties of the molecule. These syntheses are typically achieved not by modifying the existing trifluoromethyl group, but by constructing the pyrimidine ring from a perfluoroalkyl-containing building block.
One prominent method involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N synthon (like an amidine or guanidine). wikipedia.org To introduce a desired perfluoroalkyl chain, a precursor such as a perfluoroalkylated ethyl acetoacetate (B1235776) is used. For instance, a general strategy for creating perfluoroalkyl-substituted pyrimidine derivatives involves a defluorinative net-[3 + 3]-cyclization using perfluoroalkyl alkynes and amidines as the starting materials. researchgate.net
Another established method for the direct introduction of perfluoroalkyl groups onto a pyrimidine ring involves the use of perfluoroalkyl iodides in the presence of copper bronze. This forms a perfluoroalkyl-copper complex that can then react with a pyrimidine derivative, although this has been demonstrated for substitution at the 5-position of uracil (B121893) and its nucleosides. nih.gov This approach, along with the direct trifluoromethylation of nucleosides using trifluoromethyl iodide and copper powder, suggests that organometallic strategies are viable for creating a library of perfluoroalkylated pyrimidine analogs. rsc.org
Table 1: Synthetic Strategies for 2-Perfluoroalkyl-Pyrimidine Analogs
| Perfluoroalkyl Group | Potential Synthetic Precursor/Method | Reference |
|---|---|---|
| Trifluoromethyl (-CF₃) | Ethyl 4,4,4-trifluoro-3-oxobutanoate | nih.govnih.gov |
| Pentafluoroethyl (-C₂F₅) | Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | researchgate.net |
| Heptafluoropropyl (-C₃F₇) | Perfluoroalkyl iodide (C₃F₇I) + Copper | nih.gov |
Transformations of the Trifluoromethyl Moiety
Direct chemical transformation of the trifluoromethyl group on the pyrimidine ring is challenging due to the high strength of the carbon-fluorine bonds. However, under certain conditions, the trifluoromethyl group can potentially participate in nucleophilic substitution reactions, although this is not a commonly employed synthetic route for this class of compounds. The primary focus in the literature remains on the synthesis of analogs using building blocks containing the desired functionality rather than post-synthesis modification of the trifluoromethyl group itself.
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship studies explore how modifications to the this compound scaffold affect the molecule's behavior, whether in biological systems or in terms of its physical properties. The trifluoromethyl group generally enhances binding affinity to molecular targets through hydrophobic interactions, while the ethynyl group can influence metabolic stability or participate in covalent bonding.
Studies on analogs provide more specific insights. In a series of 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-ones evaluated for antitubercular activity, a clear structure-activity relationship was established. The trifluoromethyl group at the 6-position was found to be optimal for activity, although phenyl and benzyl (B1604629) groups were also tolerated. A key finding was the absolute requirement of a 2-pyridyl group for the molecule to be active. nih.gov Further substitution on this pyridyl ring was tolerated at its 5-position but not at the 6-position, demonstrating high steric and electronic constraints for activity. nih.gov
Table 2: Structure-Activity Relationship (SAR) for Antitubercular Pyrimidine Analogs
| Position on Pyrimidine | Substituent | Activity Outcome | Reference |
|---|---|---|---|
| 6 | Trifluoromethyl | Preferred for activity | nih.gov |
| 6 | Phenyl, Benzyl | Tolerated | nih.gov |
| 2 | 2-Pyridyl | Required for activity | nih.gov |
| 2 | Other heterocycles | Inactive | nih.gov |
| 5 of 2-Pyridyl | Substitution | Tolerated | nih.gov |
Structure-reactivity relationships also extend to photophysical properties. A study on 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines found that these molecules were non-emissive. acs.org This lack of emission was attributed to a probable excited-state intramolecular proton transfer (ESIPT) from the hydroxyl groups to the pyrimidine nitrogens, leading to non-radiative deactivation. acs.org However, the reactivity of this system could be "switched on" by altering the structure. Chelation with a boron atom to create O^N^O-chelated boron complexes restored fluorescence by inducing rigidity and enhancing π-conjugation. acs.org This demonstrates a clear relationship where structural modification (boron chelation) directly alters the compound's reactivity to light, transforming it from non-emissive to fluorescent.
Table 3: Structure-Property Relationship of Hydroxyphenyl-Pyrimidine Analogs
| Compound Type | Structural Feature | Emission Property | Reference |
|---|---|---|---|
| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine | Free hydroxyl groups | Non-emissive | acs.org |
These studies underscore how systematic structural modifications of the pyrimidine scaffold allow for the fine-tuning of both biological activity and physical properties.
Future Research Directions and Emerging Opportunities for 4 Ethynyl 2 Trifluoromethyl Pyrimidine
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of ethynyl-substituted heterocycles often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which typically involve pre-functionalized (e.g., halogenated) pyrimidines, organometallic reagents, and potentially toxic solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key opportunities lie in the adoption of green chemistry principles. benthamdirect.combenthamdirect.com This includes exploring multicomponent reactions that can construct the pyrimidine (B1678525) core in a single step from simpler, readily available starting materials. nih.govacs.org Techniques such as microwave-assisted synthesis could significantly accelerate reaction times and improve energy efficiency. nih.gov Furthermore, developing catalytic systems that enable the direct C-H alkynylation of the 2-(trifluoromethyl)pyrimidine (B47934) core would represent a significant advance in atom economy, avoiding the need for halogenated precursors. The use of greener solvents, recyclable catalysts, and biocatalytic methods are also promising areas for reducing the environmental impact of synthesis.
| Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional (e.g., Sonogashira Coupling) | Coupling of 4-chloro-2-(trifluoromethyl)pyrimidine (B49514) with a protected alkyne using a palladium catalyst. | Reliable and well-established methodology. | Requires pre-functionalization, uses heavy metal catalysts, may require harsh conditions. |
| Direct C-H Alkynylation | Catalytic coupling of 2-(trifluoromethyl)pyrimidine directly with an alkyne source at the C4 position. | High atom economy, avoids halogenated intermediates. | Requires development of highly selective catalysts to target the correct C-H bond. |
| Multicomponent Reactions | One-pot synthesis from simpler precursors like amidines and alcohols to build the functionalized pyrimidine ring. acs.org | High efficiency, molecular diversity, sustainable starting materials. nih.gov | Requires significant methods development to achieve the specific substitution pattern. |
| Flow Chemistry | Synthesis performed in a continuous reactor system. | Improved safety, scalability, precise control over reaction parameters, potential for higher yields. | Initial setup costs, optimization of flow parameters can be complex. |
Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations
The trifluoromethyl and ethynyl (B1212043) groups impart distinct and potentially competing reactivity to the pyrimidine ring. The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the pyrimidine core, making it susceptible to nucleophilic attack. Conversely, the terminal alkyne is a versatile functional group amenable to a wide range of transformations, including cycloadditions, hydrations, and metal-catalyzed couplings.
A primary future challenge is to achieve chemoselectivity—selectively reacting one functional group while leaving the others intact. For example, developing conditions for the selective [2+2] or [2+3] cycloaddition at the alkyne without promoting nucleophilic aromatic substitution on the ring is a key goal. Conversely, exploring selective nucleophilic additions to the pyrimidine ring without altering the alkyne would open up new synthetic pathways. The influence of the trifluoromethyl group on the regioselectivity of these reactions is a rich area for investigation. researchgate.net
| Functional Group Target | Reaction Type | Potential Outcome | Research Focus |
|---|---|---|---|
| Ethynyl Group | Azide-Alkyne Cycloaddition (Click Chemistry) | Formation of a triazole-linked pyrimidine. | Catalyst development for mild, selective reactions. |
| Ethynyl Group | Selective Hydrogenation/Reduction | Synthesis of 4-vinyl- or 4-ethyl-2-(trifluoromethyl)pyrimidine. | Achieving selectivity for the alkyne over the pyrimidine ring. |
| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (if present) or direct addition-elimination. | Understanding the activating effect of the CF₃ group and controlling regioselectivity. |
| Entire Molecule | Metal Coordination | Formation of organometallic complexes using the pyrimidine nitrogen atoms and the alkyne π-system. | Exploring novel catalysts and materials. |
Expansion into New Areas of Material Science and Supramolecular Chemistry
The unique combination of a rigid, π-deficient pyrimidine core, a linear ethynyl rod, and a highly polar CF₃ group makes this compound a compelling candidate for advanced materials. researchgate.net The ethynyl group serves as a perfect handle for creating extended π-conjugated systems through polymerization or coupling reactions, which are essential for organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In supramolecular chemistry, the trifluoromethyl group is of particular interest. rsc.org Its properties can direct crystal packing through non-covalent interactions such as dipole-dipole forces and halogen bonding, potentially leading to the design of novel liquid crystals, ferroelectric materials, or porous frameworks. The pyrimidine core itself can be incorporated into metal-organic frameworks (MOFs), where the nitrogen atoms coordinate to metal centers, creating materials with potential applications in gas storage and catalysis. nih.gov
| Field | Application | Role of this compound |
|---|---|---|
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Building block for π-conjugated polymers and small molecules; CF₃ group can tune electronic properties and solubility. researchgate.net |
| Supramolecular Chemistry | Liquid Crystals, Gels, Crystal Engineering | Rigid core with functional groups that direct self-assembly through specific intermolecular interactions. fluorochem.co.uk |
| Porous Materials | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) | Acts as a functionalized organic linker to create porous structures for gas separation or catalysis. nih.gov |
| Polymer Chemistry | High-Performance Polymers | Monomer for polymerization via the ethynyl group, introducing the fluorinated pyrimidine unit for enhanced thermal stability and chemical resistance. |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and development of molecules like this compound. nih.gov Future research should leverage advanced computational methods to predict molecular properties, rationalize observed reactivity, and guide experimental design.
DFT calculations can be used to model reaction mechanisms, determine the activation energies for different competing pathways, and thus predict the feasibility and selectivity of the transformations discussed in section 8.2. researchgate.netjchemrev.com For materials science applications, computational screening can predict key properties such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energies, which are crucial for designing organic semiconductors. Furthermore, simulations can model intermolecular interactions to predict crystal packing and the resulting bulk properties, aiding in the in silico design of new supramolecular materials.
| Computational Method | Predicted Property / Application | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, regioselectivity. researchgate.net | Rationalizes reactivity and guides the design of selective synthetic routes. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, HOMO/LUMO levels. | Predicts optical and electronic properties for materials design (e.g., OLEDs). |
| Molecular Dynamics (MD) Simulations | Conformational analysis, self-assembly behavior, interactions with other molecules. researchgate.net | Provides insight into the bulk behavior of materials and supramolecular structures. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen/halogen bonds). | Elucidates the forces driving crystal packing and self-assembly. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Ethynyl-2-(trifluoromethyl)pyrimidine in laboratory settings?
- Methodological Answer :
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact. Use fume hoods for volatile steps due to potential irritants or toxic byproducts .
- Waste Disposal : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for incineration or chemical neutralization to prevent environmental contamination .
- Emergency Measures : Maintain spill kits with absorbents (e.g., vermiculite) and ensure eyewash stations are accessible.
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?
- Methodological Answer :
- Sonogashira Coupling : React 4-chloro-2-(trifluoromethyl)pyrimidine with terminal alkynes (e.g., trimethylsilylacetylene) using Pd(PPh₃)₂Cl₂/CuI catalysts. Yields range from 60–75% after deprotection .
- Direct Alkynylation : Use lithium acetylides under anhydrous conditions at −78°C, achieving ~70% yield but requiring strict moisture control .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted halide intermediates .
Q. How can researchers verify the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Retention time ~0.95 minutes confirms purity >95% .
- LCMS : Monitor [M+H]+ ion at m/z 203.1 (calculated: 203.06) for molecular confirmation. Fragmentation patterns (e.g., loss of C≡CH at m/z 175) validate the ethynyl group .
- ¹H/¹³C NMR : Ethynyl protons appear at δ 2.5–3.0 ppm (¹H), and trifluoromethyl carbons at δ 120–125 ppm (¹³C, J₃ coupling ~35 Hz) .
Advanced Research Questions
Q. What strategies are employed to address conflicting spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to distinguish overlapping signals in NMR .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethynyl vs. trifluoromethyl positioning) using single-crystal diffraction. Compare unit cell parameters with reference data (e.g., CCDC entries) .
- DFT Calculations : Optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR/IR spectra and reconcile experimental anomalies .
Q. How does the introduction of the ethynyl group influence the electronic properties and reactivity of 2-(trifluoromethyl)pyrimidine scaffolds?
- Methodological Answer :
- Electron-Withdrawing Effects : The ethynyl group lowers π-electron density at the pyrimidine ring, enhancing electrophilicity at C5 for nucleophilic substitutions (e.g., Suzuki-Miyaura cross-coupling) .
- Steric Effects : Ethynyl’s linear geometry minimizes steric hindrance, enabling regioselective functionalization at C4. Confirm via Hammett plots (σ⁺ ~0.6) .
- Redox Behavior : Cyclic voltammetry shows a 150 mV anodic shift in reduction potential vs. non-ethynylated analogs, indicating stabilized LUMO levels .
Q. What in vitro biological evaluation methods are suitable for assessing the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : Use FRET-based platforms (e.g., Z′-LYTE®) to screen against kinases like EGFR or VEGFR2. IC₅₀ values correlate with ethynyl’s π-π stacking capability .
- Cellular Uptake Studies : Radiolabel derivatives with ¹⁸F (half-life: 110 min) and quantify accumulation in tumor cells via gamma counting .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Ethynyl groups typically reduce CYP450-mediated oxidation vs. methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
